molecular formula C19H22O6 B14003879 Benzenepropanoic acid, b-(2,4-dimethoxyphenyl)-3,4-dimethoxy- CAS No. 35582-73-1

Benzenepropanoic acid, b-(2,4-dimethoxyphenyl)-3,4-dimethoxy-

Cat. No.: B14003879
CAS No.: 35582-73-1
M. Wt: 346.4 g/mol
InChI Key: HZYKHVBWHCHXCR-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, b-(2,4-dimethoxyphenyl)-3,4-dimethoxy- is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzene ring substituted with methoxy groups at the 2, 4, and 3, 4 positions, and a propanoic acid group. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, b-(2,4-dimethoxyphenyl)-3,4-dimethoxy- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzene and 3,4-dimethoxybenzaldehyde.

    Grignard Reaction: The 2,4-dimethoxybenzene undergoes a Grignard reaction with an appropriate Grignard reagent to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to form the corresponding aldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation with 3,4-dimethoxybenzaldehyde to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, b-(2,4-dimethoxyphenyl)-3,4-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Benzenepropanoic acid, b-(2,4-dimethoxyphenyl)-3,4-dimethoxy- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, b-(2,4-dimethoxyphenyl)-3,4-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxyphenylboronic acid
  • 3,4-Dimethoxybenzaldehyde
  • 2,4-Dimethoxybenzene

Uniqueness

Benzenepropanoic acid, b-(2,4-dimethoxyphenyl)-3,4-dimethoxy- is unique due to its specific substitution pattern and the presence of both methoxy groups and a propanoic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

35582-73-1

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C19H22O6/c1-22-13-6-7-14(17(10-13)24-3)15(11-19(20)21)12-5-8-16(23-2)18(9-12)25-4/h5-10,15H,11H2,1-4H3,(H,20,21)

InChI Key

HZYKHVBWHCHXCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(CC(=O)O)C2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

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